Cas no 615288-78-3 ((3-Ethynylphenyl)methanamine)

(3-Ethynylphenyl)methanamine is a versatile aromatic amine featuring an ethynyl functional group at the meta position of the phenyl ring. This compound is valuable in organic synthesis, particularly in click chemistry applications due to its terminal alkyne moiety, which enables efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The primary amine group further enhances its utility as a building block for the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its structural properties allow for selective modifications, making it a useful intermediate in medicinal chemistry and polymer science. The compound is typically handled under inert conditions to preserve reactivity and stability.
(3-Ethynylphenyl)methanamine structure
(3-Ethynylphenyl)methanamine structure
Product Name:(3-Ethynylphenyl)methanamine
CAS No:615288-78-3
MF:C9H9N
MW:131.174462080002
MDL:MFCD10698132
CID:843843
PubChem ID:45079151
Update Time:2025-06-15

(3-Ethynylphenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (3-Ethynylphenyl)methanamine
    • Benzenemethanamine, 3-ethynyl-
    • Benzenemethanamine, 3-ethynyl- (9CI)
    • Benzenemethanamine,3-ethynyl- (9CI)
    • 1-(3-ETHYNYLPHENYL)METHANAMINE
    • AB61367
    • AK127841
    • ST24034375
    • A15698
    • MDL: MFCD10698132
    • Inchi: 1S/C9H9N/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6H,7,10H2
    • InChI Key: FUICKQFQXRUYEN-UHFFFAOYSA-N
    • SMILES: NCC1C=CC=C(C#C)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 142
  • Topological Polar Surface Area: 26

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(CAS:615288-78-3)(3-Ethynylphenyl)methanamine
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Purity:99%
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Additional information on (3-Ethynylphenyl)methanamine

Introduction to (3-Ethynylphenyl)methanamine and Its Significance in Modern Chemical Research

Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (3-Ethynylphenyl)methanamine, with the CAS number 615288-78-3, has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its ethynylphenyl moiety and amine functional group, offers a versatile platform for synthetic chemistry and drug development.

The molecular structure of (3-Ethynylphenyl)methanamine consists of a phenyl ring substituted with an ethynyl group at the 3-position, connected to a methylamine group. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The presence of the triple bond in the ethynyl group enhances reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

In recent years, there has been a surge in research focusing on the development of novel pharmacophores derived from aromatic amines. (3-Ethynylphenyl)methanamine has emerged as a key building block in this domain. Its ability to undergo selective modifications has led to the synthesis of various derivatives with potential therapeutic effects. For instance, studies have demonstrated its utility in creating small-molecule inhibitors targeting enzyme-catalyzed reactions involved in metabolic pathways.

One of the most compelling aspects of (3-Ethynylphenyl)methanamine is its role in medicinal chemistry. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity. The ethynyl group serves as a handle for further derivatization, enabling the creation of libraries of compounds for high-throughput screening. This approach has been instrumental in identifying lead candidates for treating conditions such as inflammation and neurodegeneration.

The synthesis of (3-Ethynylphenyl)methanamine typically involves multi-step organic transformations. Starting from commercially available precursors like 3-bromophenethylamine, palladium-catalyzed cross-coupling reactions facilitate the introduction of the ethynyl moiety. These methods highlight the compound's importance as a synthetic intermediate, bridging gaps between simple aromatic compounds and complex biologically active molecules.

Advances in computational chemistry have further enhanced the understanding of (3-Ethynylphenyl)methanamine's reactivity. Molecular modeling studies have predicted its interaction with biological targets, providing insights into potential drug-like properties. Such simulations are crucial for optimizing synthetic routes and designing derivatives with improved pharmacokinetic profiles.

The versatility of (3-Ethynylphenyl)methanamine extends beyond pharmaceutical applications. In materials science, its incorporation into polymers and coatings enhances thermal stability and mechanical strength. The triple bond's ability to participate in polymerization reactions makes it an attractive candidate for developing advanced materials with tailored properties.

Recent research has also explored the environmental impact of derivatives derived from (3-Ethynylphenyl)methanamine. Studies have investigated their degradation pathways and ecotoxicological effects, ensuring that their use aligns with sustainable practices. This holistic approach underscores the importance of considering both synthetic utility and environmental responsibility in chemical research.

In conclusion, (3-Ethynylphenyl)methanamine (CAS no 615288-78-3) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.

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